molecular formula C14H11BrN4O B12122640 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

Cat. No.: B12122640
M. Wt: 331.17 g/mol
InChI Key: URTPBDITLKRYJO-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is a synthetic organic compound characterized by the presence of a benzotriazole moiety and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Acylation Reaction: The benzotriazole intermediate is then acylated with 2-bromoacetyl chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally involve:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-50°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Nucleophilic substitution with an amine would yield an amide derivative.
  • Oxidation could introduce hydroxyl or carbonyl groups.
  • Reduction might result in the removal of the bromine atom or the reduction of other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of benzotriazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Benzotriazole derivatives have shown promise in various pharmacological applications, including as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-bromophenyl)acetamide: The bromine atom is positioned differently, potentially altering its chemical and biological properties.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct advantages in certain applications, such as increased potency or selectivity in medicinal chemistry.

Properties

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)

InChI Key

URTPBDITLKRYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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